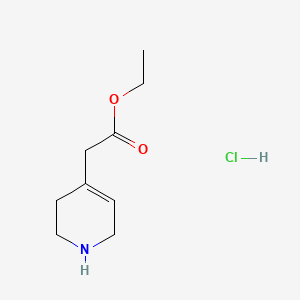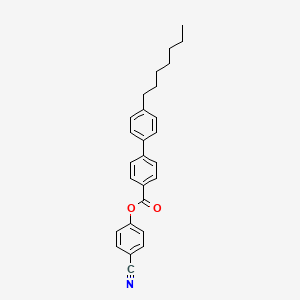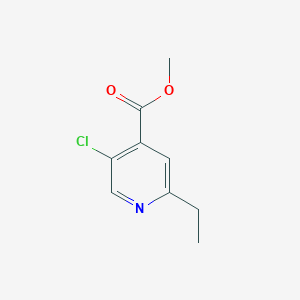
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- is a synthetic compound with the molecular formula C21H23NO4 and a molar mass of 353.41 g/mol . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in medicinal chemistry . Xanthones are oxygen-containing heterocyclic compounds that can be found in various natural sources, including plants, fungi, and lichens .
Métodos De Preparación
The synthesis of Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- involves several steps. One common synthetic route starts with the preparation of 3-hydroxy-4-picoline, which is then reacted with bromobenzene through Ullmann condensation to form 3-phenoxy-4-picoline . This intermediate is then oxidized to produce 3-phenoxyisonicotinic acid, which is subsequently heated with polyphosphoric acid (PPA) to yield the desired xanthone derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave heating to improve yields and reduce reaction times .
Análisis De Reacciones Químicas
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted xanthone derivatives .
Aplicaciones Científicas De Investigación
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives are studied for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a dye intermediate and in the development of new materials .
Mecanismo De Acción
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. Xanthone derivatives are known to modulate the activity of various enzymes and receptors, including those involved in oxidative stress and inflammation . The compound’s ability to enhance the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2) is one example of its mechanism of action, leading to increased cellular responses to oxidative stress . This modulation of molecular pathways contributes to its diverse biological activities.
Comparación Con Compuestos Similares
Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- can be compared with other xanthone derivatives, such as α-mangostin and γ-mangostin, which are known for their anti-inflammatory and antioxidant properties . While these compounds share a similar xanthone core structure, the presence of different substituents at various positions on the xanthone scaffold can lead to distinct biological activities . For example, azaxanthones, which contain nitrogen atoms in the aromatic moiety, exhibit different solubility and chromophoric properties compared to traditional xanthones . This structural diversity highlights the uniqueness of Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- and its potential for various applications.
Propiedades
Número CAS |
58741-70-1 |
|---|---|
Fórmula molecular |
C21H23NO4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-3-propan-2-yloxyxanthen-9-one |
InChI |
InChI=1S/C21H23NO4/c1-14(2)25-19-8-7-16-20(23)15-5-3-4-6-18(15)26-21(16)17(19)13-22-9-11-24-12-10-22/h3-8,14H,9-13H2,1-2H3 |
Clave InChI |
JYQAPSQLSNZDPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)

